molecular formula C10H12BF2NO2 B1531394 (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid CAS No. 1704067-48-0

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B1531394
CAS No.: 1704067-48-0
M. Wt: 227.02 g/mol
InChI Key: DTYDZPRAFWUWJO-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with difluoro and pyrrolidinyl groups. The combination of these functional groups imparts distinctive chemical properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrrolidinyl Substituted Phenyl Ring: The initial step involves the introduction of the pyrrolidinyl group onto the phenyl ring. This can be achieved through nucleophilic substitution reactions where a suitable pyrrolidine derivative reacts with a halogenated phenyl compound.

    Introduction of Difluoro Substituents: The difluoro groups are introduced via electrophilic fluorination reactions. This step requires the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.

    Boronic Acid Formation: The final step involves the conversion of the phenyl ring into a boronic acid derivative. This is typically achieved through a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

    Substitution: The difluoro and pyrrolidinyl groups can undergo substitution reactions under appropriate conditions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol).

    Substitution: Nucleophiles or electrophiles, suitable solvents, and reaction conditions depending on the desired substitution.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl or diaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Substitution: Formation of various substituted phenylboronic acid derivatives.

Scientific Research Applications

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron compounds are used to target and destroy cancer cells.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the difluoro and pyrrolidinyl substituents.

    3,5-Difluorophenylboronic Acid: Similar to (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid but lacks the pyrrolidinyl group.

    (3-(Pyrrolidin-1-yl)phenyl)boronic Acid: Contains the pyrrolidinyl group but lacks the difluoro substituents.

Uniqueness

This compound is unique due to the presence of both difluoro and pyrrolidinyl groups, which impart distinctive reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable reagent in various applications, particularly in the synthesis of complex organic molecules and the development of boron-containing bioactive compounds.

Properties

IUPAC Name

(3,4-difluoro-5-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF2NO2/c12-8-5-7(11(15)16)6-9(10(8)13)14-3-1-2-4-14/h5-6,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYDZPRAFWUWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200499
Record name Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-48-0
Record name Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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